Lumisterol-d3

Catalog No.
S15752790
CAS No.
M.F
C28H44O
M. Wt
399.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lumisterol-d3

Product Name

Lumisterol-d3

IUPAC Name

(3S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(E,2R,5R)-6-methyl-5-(trideuteriomethyl)hept-3-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C28H44O

Molecular Weight

399.7 g/mol

InChI

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26+,27+,28+/m0/s1/i3D3

InChI Key

DNVPQKQSNYMLRS-GCUWIAGOSA-N

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C)C(C)C

Lumisterol-d3, also known as lumisterol 3, is a secosteroid compound derived from vitamin D3 (cholecalciferol) and is synthesized through the photochemical transformation of 7-dehydrocholesterol in the skin upon exposure to ultraviolet radiation. It represents a significant metabolite formed during prolonged sunlight exposure, where previtamin D3 is photoisomerized into lumisterol 3 and other biologically inert isomers. This compound is notable for its role in regulating epidermal proliferation and differentiation, contributing to skin health by inhibiting keratinocyte proliferation under physiological conditions .

Initiated by ultraviolet light. When 7-dehydrocholesterol in the skin absorbs UVB radiation, it is converted to previtamin D3. Prolonged exposure leads to the formation of lumisterol-d3 via photoisomerization. Subsequent metabolic pathways involve hydroxylation reactions catalyzed by cytochrome P450 enzymes, particularly CYP11A1 and CYP27A1, resulting in various hydroxylated derivatives that exhibit distinct biological activities .

Lumisterol-d3 exhibits several biological activities primarily related to its interaction with nuclear receptors. It acts as an inverse agonist for retinoid-related orphan receptors (ROR) and as an agonist for liver X receptors (LXR), influencing lipid metabolism and cellular signaling pathways. Additionally, it has been implicated in modulating immune responses and has shown potential in restraining viral infections, including SARS-CoV-2, through both genomic and non-genomic mechanisms . The compound's ability to inhibit keratinocyte proliferation suggests its utility in dermatological applications .

The synthesis of lumisterol-d3 can be achieved through the following methods:

  • Photochemical Transformation:
    • Starting Material: 7-dehydrocholesterol.
    • Process: Exposure to UVB light induces the conversion of 7-dehydrocholesterol to previtamin D3, which then undergoes isomerization to form lumisterol-d3.
  • Chemical Hydroxylation:
    • Enzymatic Pathways: Hydroxylation by cytochrome P450 enzymes (CYP11A1 and CYP27A1) can yield various biologically active metabolites from lumisterol-d3 .

These methods highlight lumisterol-d3's dependency on both environmental factors (UV exposure) and biological processes (enzymatic activity) for its formation.

Lumisterol-d3 has several potential applications:

  • Dermatological Treatments: Due to its ability to regulate skin cell proliferation, it may be useful in treating skin disorders.
  • Nutraceuticals: As a vitamin D derivative, it may contribute to dietary supplements aimed at improving bone health and immune function.
  • Pharmaceutical Research: Its interaction with nuclear receptors positions it as a candidate for drug development targeting metabolic diseases and viral infections .

Research indicates that lumisterol-d3 interacts with various nuclear receptors:

  • Liver X Receptors (LXR): It acts as an agonist, influencing cholesterol metabolism and lipid homeostasis.
  • Retinoid-related Orphan Receptors (ROR): Functions as an inverse agonist, affecting gene expression related to immune responses.
  • Vitamin D Receptor (VDR): Exhibits binding characteristics similar to vitamin D metabolites, influencing calcium homeostasis and bone health .

Studies have shown that hydroxylated derivatives of lumisterol-d3 can significantly impact gene expression pathways associated with these receptors.

Several compounds share structural similarities with lumisterol-d3. Below is a comparison highlighting their uniqueness:

CompoundSourceBiological ActivityUnique Features
Vitamin D3Natural sunlight exposureCalcium metabolism, bone healthClassic form of vitamin D; well-studied
TachysterolUV exposureSimilar receptor interactionsIntermediate product; less potent than D3
ErgocalciferolFungiCalcium metabolismPlant-derived vitamin D2
25-Hydroxyvitamin DLiver metabolismActive form of vitamin DKey biomarker for vitamin D status
20-Hydroxyvitamin DMetabolite of vitamin DImmune modulationInfluences various immune pathways

Lumisterol-d3 stands out due to its specific formation from prolonged UV exposure and its unique receptor interactions that differ from those of other vitamin D derivatives. Its distinct metabolic pathway also contributes to its unique biological activities compared to other similar compounds.

XLogP3

7.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

399.358046261 g/mol

Monoisotopic Mass

399.358046261 g/mol

Heavy Atom Count

29

Dates

Modify: 2024-08-15

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